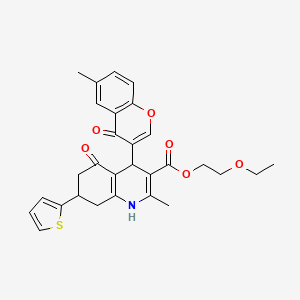![molecular formula C27H28N4O5 B11629998 2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11629998.png)
2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-méthoxypropyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un cycle indole, un cycle pyrimidine et plusieurs groupes fonctionnels, ce qui en fait un sujet d'intérêt pour les chimistes et les biochimistes.
Méthodes De Préparation
La synthèse de N-(3-méthoxypropyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide implique plusieurs étapes, notamment la formation des cycles indole et pyrimidine, suivies de leur couplage et de leur fonctionnalisation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer le rendement et la pureté souhaités du produit. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces voies de synthèse avec des optimisations pour la rentabilité et l'efficacité.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques, telles que la substitution nucléophile ou électrophile.
Réactifs et conditions courantes : Les réactifs typiques comprennent les acides, les bases et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures, des pressions et des niveaux de pH contrôlés.
Principaux produits :
Applications de la recherche scientifique
N-(3-méthoxypropyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris les interactions avec les enzymes et les récepteurs.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de N-(3-méthoxypropyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-(3-METHOXYPROPYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Les composés similaires à N-(3-méthoxypropyl)-2-(3-{(E)-[1-(2,3-diméthylphényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-1H-indol-1-yl)acétamide comprennent d'autres dérivés de l'indole et de la pyrimidine. Ces composés peuvent présenter des similitudes structurelles, mais diffèrent par leurs groupes fonctionnels et leurs propriétés globales. Le caractère unique de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et dans les activités chimiques et biologiques qui en résultent.
Propriétés
Formule moléculaire |
C27H28N4O5 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
2-[3-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C27H28N4O5/c1-17-8-6-11-22(18(17)2)31-26(34)21(25(33)29-27(31)35)14-19-15-30(23-10-5-4-9-20(19)23)16-24(32)28-12-7-13-36-3/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,28,32)(H,29,33,35)/b21-14+ |
Clé InChI |
AOAFKJJAUNZQTG-KGENOOAVSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCCCOC)/C(=O)NC2=O)C |
SMILES canonique |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCCCOC)C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629925.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629929.png)
![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629934.png)
![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11629940.png)
![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629942.png)

![2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629957.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629967.png)
![5-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B11629972.png)


![(5E)-5-{[3-(Trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B11630001.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630003.png)
